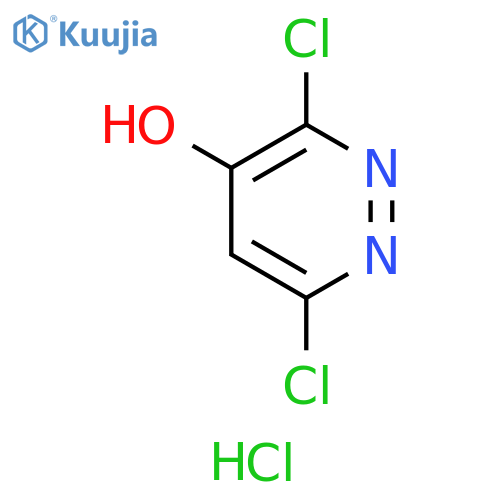

Cas no 1955519-50-2 (3,6-dichloropyridazin-4-ol hydrochloride)

3,6-dichloropyridazin-4-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3,6-dichloropyridazin-4-ol hydrochloride

-

- MDL: MFCD26523215

- インチ: 1S/C4H2Cl2N2O.ClH/c5-3-1-2(9)4(6)8-7-3;/h1H,(H,7,9);1H

- InChIKey: WGWNSDGSLXQTDU-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(Cl)N=NC=1Cl.Cl

3,6-dichloropyridazin-4-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-244513-5.0g |

3,6-dichloropyridazin-4-ol hydrochloride |

1955519-50-2 | 95% | 5.0g |

$145.0 | 2024-06-19 | |

| Chemenu | CM391410-1g |

3,6-dichloropyridazin-4-ol hydrochloride |

1955519-50-2 | 95%+ | 1g |

$72 | 2023-03-10 | |

| Chemenu | CM391410-5g |

3,6-dichloropyridazin-4-ol hydrochloride |

1955519-50-2 | 95%+ | 5g |

$219 | 2023-03-10 | |

| Chemenu | CM391410-10g |

3,6-dichloropyridazin-4-ol hydrochloride |

1955519-50-2 | 95%+ | 10g |

$363 | 2023-03-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23242-1-1g |

3,6-dichloropyridazin-4-ol hydrochloride |

1955519-50-2 | 95% | 1g |

¥482.0 | 2024-04-23 | |

| Enamine | EN300-244513-0.05g |

3,6-dichloropyridazin-4-ol hydrochloride |

1955519-50-2 | 95% | 0.05g |

$29.0 | 2024-06-19 | |

| Enamine | EN300-244513-0.1g |

3,6-dichloropyridazin-4-ol hydrochloride |

1955519-50-2 | 95% | 0.1g |

$30.0 | 2024-06-19 | |

| Enamine | EN300-244513-1.0g |

3,6-dichloropyridazin-4-ol hydrochloride |

1955519-50-2 | 95% | 1.0g |

$35.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23242-1-5G |

3,6-dichloropyridazin-4-ol hydrochloride |

1955519-50-2 | 95% | 5g |

¥ 1,465.00 | 2023-03-14 | |

| Enamine | EN300-244513-10g |

3,6-dichloropyridazin-4-ol hydrochloride |

1955519-50-2 | 10g |

$280.0 | 2023-09-15 |

3,6-dichloropyridazin-4-ol hydrochloride 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

3,6-dichloropyridazin-4-ol hydrochlorideに関する追加情報

Introduction to 3,6-dichloropyridazin-4-ol hydrochloride (CAS No. 1955519-50-2)

3,6-dichloropyridazin-4-ol hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1955519-50-2, is a significant compound in the realm of pharmaceutical chemistry and agrochemical research. This compound belongs to the pyridazine class of heterocyclic aromatic compounds, characterized by a six-membered ring containing two nitrogen atoms and two chlorine atoms at the 3rd and 6th positions, with a hydroxyl group at the 4th position, all of which are further stabilized by forming a hydrochloride salt. The unique structural and electronic properties of this molecule make it a valuable intermediate in the synthesis of various biologically active substances.

The 3,6-dichloropyridazin-4-ol hydrochloride structure imparts distinct reactivity that allows for further functionalization, making it a versatile building block in medicinal chemistry. Its dual chlorine substituents enhance its ability to participate in nucleophilic substitution reactions, while the hydroxyl group provides opportunities for hydrogen bonding interactions, which are crucial for drug-receptor binding affinities. The hydrochloride salt form improves solubility and stability, facilitating its use in both laboratory-scale synthesis and potential industrial applications.

In recent years, there has been growing interest in pyridazine derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds within this class exhibit potential as antimicrobial agents, herbicides, and even as precursors to more complex pharmaceuticals. Specifically, the 3,6-dichloropyridazin-4-ol hydrochloride derivative has been explored for its inhibitory effects on certain enzymes and its ability to interact with biological targets. For instance, studies have shown that modifications of the pyridazine core can lead to compounds with enhanced activity against specific pathogens or pests.

The agrochemical sector has also capitalized on the utility of pyridazine derivatives like 3,6-dichloropyridazin-4-ol hydrochloride. Its structural features allow it to disrupt metabolic pathways in weeds or pests without harming crops. This selective toxicity is highly valued in modern agriculture, where sustainable and efficient pest management solutions are increasingly sought after. Furthermore, the development of novel agrochemicals often relies on such intermediates to create compounds with improved environmental profiles and reduced residues.

From a synthetic chemistry perspective, 3,6-dichloropyridazin-4-ol hydrochloride serves as a critical precursor for more complex molecules. Its reactivity allows chemists to introduce additional functional groups or alter the core structure systematically. This flexibility is particularly important in drug discovery pipelines, where iterative modifications are often necessary to optimize potency and selectivity. The compound’s stability under various reaction conditions also makes it an attractive choice for large-scale production processes.

The pharmacological potential of 3,6-dichloropyridazin-4-ol hydrochloride has been further explored through computational modeling and high-throughput screening assays. These approaches have helped identify promising scaffolds for further development into lead compounds for treating various diseases. For example, virtual screening has suggested that derivatives of this molecule might interact with receptors or enzymes involved in inflammatory responses or neurodegenerative disorders. Such findings underscore the importance of 3,6-dichloropyridazin-4-ol hydrochloride as a scaffold for medicinal chemists.

In addition to its pharmaceutical applications, 3,6-dichloropyridazin-4-ol hydrochloride has shown promise in material science research. The electronic properties of pyridazine derivatives can be tuned by substituent effects, making them candidates for organic semiconductors or light-emitting diodes (OLEDs). While this application is still in its nascent stages compared to pharmaceutical uses, it highlights the compound’s broad utility beyond traditional chemical synthesis.

The synthesis of 3,6-dichloropyridazin-4-ol hydrochloride typically involves multi-step organic reactions starting from commercially available precursors such as malononitrile or cyanoacetamide derivatives. The introduction of chlorine atoms at the 3rd and 6th positions can be achieved through chlorination reactions using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Subsequent functionalization at the 4th position via oxidation or hydroxylation methods yields the desired intermediate before conversion into its salt form for improved handling properties.

Ongoing research continues to uncover new synthetic pathways and applications for 3,6-dichloropyridazin-4-ol hydrochloride. Advances in green chemistry principles have also prompted investigations into more sustainable synthetic routes that minimize waste and hazardous byproducts. Such efforts align with global trends toward environmentally responsible chemical manufacturing processes.

The regulatory landscape surrounding 3,6-dichloropyridazin-4-ol hydrochloride ensures that its production and use adhere to safety standards while promoting innovation in chemical research. Compliance with guidelines set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) is essential for responsible handling and commercialization of this compound.

In conclusion,3,6-dichloropyridazin-4-ol hydrochloride (CAS No. 1955519-50-2) represents a fascinating compound with diverse applications spanning pharmaceuticals to agrochemicals and material science. Its unique structural features provide chemists with opportunities for innovative synthesis while offering potential benefits across multiple industries through further research and development efforts.

1955519-50-2 (3,6-dichloropyridazin-4-ol hydrochloride) 関連製品

- 2034379-07-0(4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide)

- 372171-90-9(N,N'-(pyridine-2,6-diyl)dinicotinimidamide)

- 1805622-21-2(2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine)

- 2587-08-8(3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine)

- 2171721-72-3(3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1594496-53-3(3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid)

- 2680534-62-5(4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers)

- 156425-81-9(2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile)

- 1432680-10-8(2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine)

- 19228-91-2(Tert-Butyl thiophen-3-ylcarbamate)